Product packaging for Ytterbium antimonide(Cat. No.:CAS No. 12039-34-8)

Ytterbium antimonide

Cat. No.: B081257
CAS No.: 12039-34-8
M. Wt: 294.81 g/mol
InChI Key: HAMNNAOPOGAKEM-UHFFFAOYSA-N
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Description

Contextualization within Condensed Matter Physics and Materials Science

Ytterbium antimonide (YbSb) and its related systems are a focal point of research within condensed matter physics and materials science due to their intriguing physical properties. ontosight.ai These materials belong to a broader class of compounds known as rare-earth antimonides, which exhibit a wide range of electronic and magnetic phenomena. The study of YbSb contributes to the fundamental understanding of complex interactions between electrons in a solid, a central theme in condensed matter physics.

In the realm of materials science, the synthesis and characterization of this compound compounds are driven by the quest for advanced materials with novel functionalities. ontosight.ai Researchers investigate various stoichiometric combinations, such as YbSb, Yb-Al-Sb systems, and ternary antimonides like YbTSb (where T is a transition metal), to tailor their properties for specific applications. ontosight.ainsf.govznaturforsch.com The synthesis of these materials often involves high-temperature reactions between the constituent elements in controlled environments. ontosight.aiznaturforsch.com

The crystal structure of ytterbium antimonides is a key determinant of their physical behavior. For instance, Ytterbium(III) antimonide (YSb) possesses a cubic crystal structure. wikipedia.org Different this compound compounds can crystallize in various structure types, which in turn influences their electronic band structure and magnetic ordering. znaturforsch.com

Significance of this compound Systems in Advanced Materials Research

The significance of this compound systems in advanced materials research stems from their potential applications in various technological domains. ontosight.ai Their unique properties make them promising candidates for thermoelectric devices, magnetic storage, and semiconductor technologies. ontosight.ai

One of the most explored areas is their potential for thermoelectric applications . ontosight.aiescholarship.org Thermoelectric materials can convert heat energy into electrical energy and vice-versa. This compound compounds, such as Yb₁₄MnSb₁₁, have shown high thermoelectric efficiency at elevated temperatures, making them suitable for waste heat recovery and power generation in deep space missions. nsf.govescholarship.org The performance of these materials is often evaluated by a non-dimensional figure of merit, ZT. escholarship.org Research efforts are focused on enhancing this figure of merit by tuning the material's composition, for example, through substitutions at the ytterbium or antimony sites. rsc.orgresearchgate.net

The magnetic properties of ytterbium antimonides are also of great interest. Depending on the specific compound and its crystal structure, they can exhibit various magnetic behaviors, including paramagnetism, ferromagnetism, or antiferromagnetism. acs.orgresearchgate.netnih.gov For example, YbCrSb₃ displays a magnetic ordering transition at a relatively high temperature. acs.org The interplay between the magnetic moments of the ytterbium ions and the conduction electrons can lead to complex phenomena that are of fundamental interest and could be exploited in future spintronic devices.

Furthermore, the electronic structure of these materials is a critical aspect of the research. Some this compound compounds are semiconductors with small band gaps, a property that is essential for electronic and optoelectronic applications. nsf.gov The ability to tune the electronic properties, for instance by creating solid solutions or introducing dopants, opens up possibilities for designing new functional materials. escholarship.org

Interactive Table of this compound Compounds and Their Properties

CompoundCrystal Structure TypeNoteworthy Property
YbSbRock Salt (NaCl-type)Interesting electronic and magnetic properties. ontosight.aiwikipedia.org
Yb₃AlSb₃Ca₃AlAs₃-typeSmall band-gap semiconductor. nsf.govnsf.gov
Yb₁₄MnSb₁₁Ca₁₄AlSb₁₁-typeHigh thermoelectric figure of merit (ZT). nsf.govescholarship.org
YbCrSb₃-Magnetic ordering at ~280 K. acs.org
YbTSb (T=Ni, Pd, Pt, Cu, Ag, Au)Varies (e.g., NdPtSb, TiNiSi, MgAgAs)Diverse electronic and magnetic behaviors. znaturforsch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula SbYb+3 B081257 Ytterbium antimonide CAS No. 12039-34-8

Properties

CAS No.

12039-34-8

Molecular Formula

SbYb+3

Molecular Weight

294.81 g/mol

IUPAC Name

antimony;ytterbium(3+)

InChI

InChI=1S/Sb.Yb/q;+3

InChI Key

HAMNNAOPOGAKEM-UHFFFAOYSA-N

SMILES

[Sb].[Yb]

Canonical SMILES

[Sb].[Yb+3]

Origin of Product

United States

Crystallographic and Structural Investigations of Ytterbium Antimonide

Crystal Structure Determination and Refinement

The precise determination of the crystal structure of ytterbium antimonides is foundational to understanding their physical and chemical properties. X-ray diffraction techniques, including both powder and single-crystal methods, are the primary tools for these investigations.

X-ray powder diffraction (XRPD) is a versatile technique for the phase identification and structural analysis of polycrystalline ytterbium antimonide samples. The method involves directing X-rays at a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present.

In the study of compounds like the double-perovskite series Sr₂RSbO₆ (where R includes Yb), XRPD is crucial for confirming phase purity and determining the crystal system. cambridge.org For these materials, patterns are typically collected using a diffractometer in Bragg-Brentano geometry with Cu-Kα radiation. cambridge.orgrsc.org The obtained data is then often analyzed using the Rietveld refinement method. rsc.orgresearchgate.netrsc.orgresearchgate.netmalvernpanalytical.com This powerful technique involves fitting the entire experimental powder diffraction pattern with a calculated profile based on a structural model. malvernpanalytical.com The refinement process adjusts various parameters, such as lattice parameters, atomic positions, and peak profile shapes, to minimize the difference between the observed and calculated patterns. malvernpanalytical.com

For instance, the crystal structure of ytterbium orthoantimonate (YbSbO₄) was determined from XRPD data using the Rietveld method. rsc.orgresearchgate.netrsc.org The analysis confirmed that YbSbO₄ is monoclinic and isostructural with α-PrSbO₄. rsc.orgresearchgate.netrsc.org Similarly, for complex antimonides like Yb₁₄ZnSb₁₁, XRPD is used to verify phase purity after synthesis and to confirm that the material crystallizes in the expected structure type, in this case, the Ca₁₄AlSb₁₁ structure. researchgate.net

For a more precise and unambiguous determination of crystal structures, single-crystal X-ray diffraction (SCXRD) is the gold standard. This technique uses a single, well-ordered crystal, which produces a diffraction pattern of discrete spots rather than continuous rings. The positions and intensities of these spots provide detailed information about the unit cell, space group, and the arrangement of atoms within the crystal.

Several this compound compounds have been characterized using SCXRD. For example, the structures of ternary antimonides such as YbPdSb and YbPtSb, which crystallize in the cubic MgAgAs-type structure, were refined from single-crystal X-ray data. znaturforsch.comresearchgate.net This level of analysis can reveal important details, such as site occupancies and vacancies. In the case of YbPt₀.₉₆₉₍₇₎Sb, SCXRD revealed vacancies at the platinum site. znaturforsch.com

Other complex ytterbium antimonides whose structures have been elucidated by SCXRD include:

Yb₅Bi₃ : This compound was found to have a β-Yb₅Sb₃-type structure. researchgate.net

Yb₁₀CdSb₉ : This material crystallizes in a disordered variant of the tetragonal Ca₁₀LiMgSb₉ structure type. researchgate.net

Yb₁₄CdSb₁₁ : This compound adopts the tetragonal Ca₁₄AlSb₁₁ structure type. researchgate.net

Yb₃AlSb₃ : Synthesized via flux methods, this compound was determined to have the Ca₃AlAs₃-type structure. nih.gov

The data obtained from SCXRD, including precise atomic coordinates and displacement parameters, are crucial for understanding the chemical bonding and physical properties of these materials.

A key outcome of both XRPD and SCXRD analyses is the determination of the crystal's space group and lattice parameters, which define the symmetry and dimensions of the unit cell. This information is fundamental to describing the crystal structure.

For ytterbium orthoantimonate (YbSbO₄) , Rietveld refinement of powder diffraction data established a monoclinic crystal system with the space group P2₁/c. researchgate.netrsc.orgipicyt.edu.mx At ambient conditions, the lattice parameters were determined to be:

Crystallographic Data for YbSbO₄ at Ambient Pressure rsc.orgipicyt.edu.mx
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.319
b (Å)5.069
c (Å)7.712
β (°)98.54
Volume (ų)282.8

In the case of ytterbium palladium antimonide (YbPdSb) , different structures are observed. The low-temperature (LT) phase adopts the cubic MgAgAs-type structure with the space group Fm-3m. znaturforsch.comicm.edu.pl In contrast, a high-temperature (HT) modification crystallizes in the orthorhombic TiNiSi-type structure with the space group Pnma. rsc.orgznaturforsch.comicm.edu.pl The lattice parameters for both phases are summarized below.

Lattice Parameters for YbPdSb Polymorphs znaturforsch.comicm.edu.pl
PhaseCrystal SystemSpace Groupa (pm)b (pm)c (pm)
Low-Temperature (LT)CubicFm-3m645.585645.585645.585
High-Temperature (HT)OrthorhombicPnma725.6458.3785.4

The determination of these fundamental crystallographic parameters is the first step towards a deeper understanding of the structural chemistry of ytterbium antimonides.

Single Crystal X-ray Diffraction (SCXRD) Studies

Structural Polymorphism and Phase Transitions

Ytterbium antimonides can exhibit structural polymorphism, meaning they can exist in different crystal structures depending on conditions such as temperature and pressure. The study of these phase transitions is critical for materials design and application.

Some ytterbium antimonides undergo structural changes upon heating. A notable example is ytterbium palladium antimonide (YbPdSb) . While it is cubic at lower temperatures, a different, orthorhombic high-temperature modification can be obtained by rapidly quenching an arc-melted sample. rsc.orgznaturforsch.com This high-temperature phase has been characterized by X-ray diffraction and found to adopt the TiNiSi-type structure with the space group Pnma. rsc.orgznaturforsch.comicm.edu.pl The lattice parameters for this high-temperature phase are a = 725.6(2) pm, b = 458.3(1) pm, and c = 785.4(2) pm. rsc.orgznaturforsch.com Ab initio calculations have been performed to understand the electronic structure of both the low- and high-temperature forms of YbPdSb. icm.edu.pl

Another example involves the broader family of Zintl phases, such as Yb₁₄MnSb₁₁ , which are of interest for high-temperature thermoelectric applications. researchgate.net While not a simple polymorphism of a single compound, the study of related structures like Yb₁₄MgSb₁₁ and Yb₁₄ZnSb₁₁ at high temperatures provides insight into the structural stability and transport properties of this class of materials. researchgate.net

The application of high pressure can induce significant changes in the crystal structure of materials, often leading to denser, more closely packed phases. Synchrotron powder X-ray diffraction is a powerful tool for investigating these pressure-induced transformations in situ.

Ytterbium orthoantimonate (YbSbO₄) has been the subject of detailed high-pressure studies. rsc.orgresearchgate.netrsc.orgipicyt.edu.mx Using synchrotron powder X-ray diffraction, its crystal structure was investigated up to 22 GPa. rsc.orgresearchgate.netrsc.orgipicyt.edu.mx Remarkably, no phase transitions were observed in this pressure range. rsc.orgresearchgate.netrsc.orgipicyt.edu.mx The XRD peaks were found to gradually shift to higher angles with increasing pressure, corresponding to a decrease in the unit-cell parameters. rsc.org Further studies have shown that YbSbO₄ maintains its structural stability up to 70 GPa, which is a surprising result compared to many other oxide materials. ipicyt.edu.mx This high-pressure stability is attributed to the comparable compressibility of the SbO₆ and YbO₈ polyhedra that make up the structure. ipicyt.edu.mx

The pressure-volume relationship for YbSbO₄ was fitted to a third-order Birch-Murnaghan equation of state, yielding a bulk modulus (B₀) of 155(6) GPa and its pressure derivative (B₀') of 4.8(8). researchgate.net This indicates a high resistance to compression. The study of ytterbium antimonides under high pressure provides valuable data for understanding the fundamental physics of these materials and for the potential synthesis of new, high-density phases.

High-Temperature Modifications and Their Structural Characterization

Homogeneity Ranges and Atomic Ordering

A detailed examination of this compound systems frequently uncovers deviations from simple stoichiometry, leading to the formation of phases with distinct homogeneity ranges. This non-stoichiometry is accommodated through various mechanisms, including vacancies and atomic site mixing, which profoundly influence the materials' electronic and thermal transport properties.

Non-stoichiometry, particularly through cation vacancies, is a documented phenomenon in certain this compound Zintl phases. For instance, in the Yb-Zn-Sb system, compounds that are expected to be valence-precise semiconductors often exhibit metallic behavior due to a high concentration of cation vacancies. acs.org

A notable example is the Zintl phase Yb₁₋δZn₂Sb₂, which possesses a significant homogeneity range. acs.org Studies on samples with nominal compositions of YbₓZn₂Sb₂ (where 0.98 < x < 1.05) have shown that as the synthetic ytterbium content is decreased, there is a corresponding decrease in the lattice parameters and the occupancy of the Yb site. acs.org This indicates the formation of Yb vacancies. The ability to control these vacancy concentrations provides a method for tuning the carrier concentration and optimizing thermoelectric performance. acs.org In Yb-deficient samples, the carrier concentration can be effectively controlled by adjusting the value of 'x'. acs.org However, intrinsic semiconducting behavior is not fully achieved, suggesting that a slightly Yb-deficient composition is thermodynamically more stable than the ideal stoichiometry. acs.org

Similarly, investigations into the Yb-Ni-Sb system have revealed a pronounced homogeneity range in YbNiₓSb, with the nickel content 'x' varying. znaturforsch.com The cubic lattice parameter has been observed to increase with increasing nickel content. znaturforsch.com In the platinum analogue, YbPtSb, vacancies on the platinum site have been identified, leading to a composition of YbPt₀.₉₆₉₍₇₎Sb. znaturforsch.com

In more complex structures like Yb₁₀CdSb₉, significant disorder and non-stoichiometry are also present. This phase is a disordered variant of the Ca₁₀LiMgSb₉ structure type, and its charge partitioning suggests a slightly electron-rich composition, deviating from a perfectly charge-balanced Zintl phase. aip.org The presence of non-stoichiometry is also observed in Yb₉Zn₄₊ₓSb₉, which exists over a narrow homogeneity range (0.2 < x < 0.5), indicating the presence of interstitial zinc atoms. acs.orgnih.gov

CompoundType of Non-StoichiometryObserved Composition RangeStructural ImpactReference
Yb₁₋δZn₂Sb₂Yb Vacancies0.98 &lt; x &lt; 1.05 in YbₓZn₂Sb₂Decreased lattice parameters with decreasing Yb content. acs.org
YbNiₓSbVariable Ni ContentNot specifiedIncrease in cubic lattice parameter with increasing Ni content. znaturforsch.com
YbPt₀.₉₆₉₍₇₎SbPt VacanciesFixed composition from studyVacancies on the Pt site. znaturforsch.com
Yb₉Zn₄₊ₓSb₉Interstitial Zn0.2 &lt; x &lt; 0.5Interstitial Zn atoms stabilize the structure. acs.orgnih.gov

Structural disorder is a defining characteristic of many complex this compound phases. This disorder can manifest as mixed occupancy on certain atomic sites or as positional disorder, where atoms are displaced from their ideal crystallographic positions. Such features are critical as they can significantly impact phonon scattering and, consequently, the lattice thermal conductivity, a key parameter for thermoelectric materials.

In the ternary system Yb-Mn-Sb, the phases Yb₁₀MnSb₉ and Yb₂₁Mn₄Sb₁₈ are characterized by their complex and highly disordered crystal structures. nsf.gov The disorder in Yb₁₀MnSb₉ is associated with both occupational and positional effects on several Yb and Mn sites. nsf.gov Similarly, the β-Yb₂CdSb₂ polymorph exhibits extensive structural disorder with multiple Yb and Cd atomic sites showing partial occupancy. mdpi.com This inherent complexity in the crystal structure is believed to contribute to the low thermal conductivity observed in these materials. nsf.gov

The Yb₁₄MnSb₁₁ system, a high-performance thermoelectric material, is a member of the "14-1-11" family of Zintl phases. While some antimonides in this family exhibit disorder within the [Sb₃]⁷⁻ trimers, structural analysis of Yb₁₄CdSb₁₁ did not show evidence for such disorder. aip.org However, the broader Yb-Mn-Sb system does present challenges in distinguishing between compositionally similar phases like Yb₁₁Sb₁₀ and the disordered Yb₁₀MnSb₉ due to their structural similarities. nsf.gov

The implications of this disorder are significant for material properties. For instance, in Yb₂₁Mn₄₋ₓCdₓSb₁₈ and Yb₂₁₋ᵧCaᵧMn₄Sb₁₈ solid solutions, detailed structural analysis using synchrotron powder X-ray diffraction and pair distribution function methods confirmed that these are highly disordered structures. nsf.gov This disorder is linked to the materials' low thermal conductivities (around 0.4 W m⁻¹ K⁻¹) and high Seebeck coefficients. nsf.gov

CompoundType of DisorderStructural CharacteristicsImplication on PropertiesReference
Yb₁₀MnSb₉Occupational and PositionalDisorder on several Yb and Mn sites. Distorted Sb₆ octahedra and Sb₄ tetrahedra.Hypothesized to have low lattice thermal conductivity. nsf.gov
Yb₂₁Mn₄Sb₁₈Site DisorderLarge unit cell and inherent site disorder.Contributes to low thermal conductivity (0.4 W m⁻¹ K⁻¹) and large Seebeck coefficient. nsf.gov
β-Yb₂CdSb₂Partial OccupancyMultiple Yb and Cd atomic sites are partially occupied.Leads to a nearly charge-balanced composition. mdpi.com

Investigation of Non-Stoichiometry and Vacancy Concentrations

Zintl Phase Crystallography

The anionic networks in this compound Zintl phases can adopt various forms, from isolated clusters to extended chains and layers. The specific geometry of this network is determined by the electron count and the bonding preferences of the constituent atoms.

In Yb₃AlSb₃, the covalent anionic substructure consists of infinite chains of corner-sharing AlSb₄ tetrahedra, represented as [∞¹(AlSb₂Sb₂/₂)⁶⁻]. nsf.govnih.gov The bonding within this [AlSb₃]⁶⁻ network is primarily covalent, as the electronegativity difference between Al and Sb is not large enough for ionic bonding. nsf.gov

The Yb₁₄MSb₁₁ (M = Al, Cd) compounds feature a more complex anionic structure. aip.orgacs.org The structure of Ca₁₄AlSb₁₁ (isostructural to Yb₁₄AlSb₁₁) contains AlSb₄⁹⁻ tetrahedral clusters, isolated Sb³⁻ anions, and a linear Sb₃⁷⁻ unit. acs.org In Yb₁₄CdSb₁₁, the structure is described as (Yb²⁺)₁₄[CdSb₄]¹⁰⁻[Sb₃]⁷⁻(Sb³⁻)₄, where the anionic framework is composed of [CdSb₄] tetrahedra, [Sb₃] trimers, and isolated Sb anions. aip.org

In Yb₁₀Zn₆Sb₁₂, the anionic network includes [ZnSb₄] tetrahedra and homoatomic antimony dumbbells, [Sb₂]⁴⁻. rsc.org The Zn-Sb bond lengths are comparable to or shorter than those in other zinc antimonides, indicating strong covalent bonding. rsc.org Similarly, the β-Yb₂CdSb₂ structure is built from layers of corner-sharing [CdSb₄] tetrahedra interconnected by [CdSb₃] trigonal planar units. mdpi.com

A key tenet of the Zintl concept is the principle of charge balance. The formal charges assigned to the cations and the anionic network must sum to zero, leading to valence-precise compounds that are often semiconductors.

For Yb₃AlSb₃, the Zintl formalism leads to the charge-balanced formula (Yb²⁺)₃[(AlSb₃)⁶⁻]. nsf.govnih.gov This can be further broken down to (Yb²⁺)₃[(Al¹⁻)(¹b-Sb²⁻)₂(²b-Sb¹⁻)], where ¹b and ²b denote one- and two-bonded antimony atoms, respectively. nsf.govnih.govresearchgate.net The ytterbium atoms are divalent (Yb²⁺), donating a total of six electrons to the anionic network. nsf.gov

In the case of Yb₁₄ZnSb₁₁, an interesting scenario arises. Unlike Ca₁₄ZnSb₁₁, which accommodates interstitial antimony to maintain charge balance, Yb₁₄ZnSb₁₁ is stoichiometric. iastate.edu The substitution of trivalent Al in the parent Yb₁₄AlSb₁₁ with divalent Zn creates an electron deficiency. To compensate, some ytterbium atoms adopt an intermediate valence state between Yb²⁺ and Yb³⁺, demonstrating the flexibility of the Zintl concept in accommodating electronic requirements through valence fluctuations. iastate.edu

For Yb₁₀Zn₆Sb₁₂, the ideal "10-6-12" stoichiometry with 75% occupancy on the Zn site is charge-balanced according to the formula (Yb²⁺)₁₀(Zn²⁺)₆(Sb³⁻)₈([Sb₂]⁴⁻)₂. rsc.org A full occupancy of the Zn site would result in an electron-rich structure. rsc.org The refined composition of the Yb-bearing phase aligns with this ideal stoichiometry, suggesting it is a valence-precise compound. rsc.org

Similarly, in β-Yb₂CdSb₂, valence electron partitioning based on the Zintl-Klemm formalism results in the formulation (Yb²⁺)₁.₉₈(Cd²⁺)₁.₀₁(Sb³⁻)₂(h⁺)₀.₀₂, indicating a nearly charge-balanced composition. mdpi.com For YbCuSb, in the absence of Sb-Sb bonds, the electron count can be approximated as Yb²⁺Cu⁺Sb³⁻. znaturforsch.com

Electronic Structure and Chemical Bonding of Ytterbium Antimonide Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Ab initio and DFT calculations are fundamental tools for modeling the electronic properties of materials like ytterbium antimonide from first principles. These methods solve for the electronic ground state of the system, providing a basis for understanding its electronic band structure and bonding.

The Local Spin Density Approximation (LSDA) is a functional within DFT that has been applied to investigate ytterbium-containing compounds. nih.govaps.org For systems with strongly correlated electrons, such as the f-electrons in ytterbium, standard LSDA can be augmented with a Hubbard U term (LSDA+U). This approach was used to study the electronic and magnetic properties of ytterbium-doped aluminum nitride (AlN), revealing that the Yb f-orbitals hybridize with the N p-orbitals. researchgate.net In studies of various filled skutterudites, including those containing ytterbium, LSDA calculations have been employed to understand their ferromagnetic ground states. kobe-u.ac.jp The LSDA method treats exchange and correlation effects by considering the local electron spin densities, which is a crucial extension for magnetic and open-shell systems. aps.org

The Full Potential Local Orbital (FPLO) method is a robust all-electron computational technique used for electronic structure calculations. fplo.de It has been successfully applied to various ytterbium-containing intermetallic compounds, including skutterudites and Yb-based alloys, often within the framework of the Local Density Approximation (LDA). kobe-u.ac.jpresearchgate.netsci-hub.st FPLO calculations provide a detailed picture of the electronic states, and for YbFe4Sb12, they have revealed an intermediate valence for the ytterbium ions. researchgate.net The method is noted for its high numerical accuracy, comparable to other advanced full-potential techniques, while utilizing a smaller basis set. fplo.de This efficiency makes it suitable for complex crystal structures like those found in many this compound systems. fplo.de

Due to the high atomic numbers of both ytterbium (Z=70) and antimony (Z=51), relativistic effects significantly influence their electronic structures. wikipedia.org These effects, which include mass-velocity correction, the Darwin term, and most importantly, spin-orbit coupling, must be incorporated into theoretical calculations for accurate predictions. dntb.gov.ua Computational methods for heavy elements often employ either a scalar-relativistic approach, which averages spin-orbit effects, or a more rigorous full-relativistic treatment that explicitly includes them. fplo.de For instance, fully relativistic calculations using the Multiconfiguration Hartree-Fock (MCHF) method within the Breit-Pauli Hamiltonian framework have been performed for ytterbium to determine transition energies. researchgate.net Similarly, in studies of related rare-earth antimonides and other heavy element systems, including spin-orbit coupling in the calculations is critical for accurately describing the band structure and Fermi surface. osti.gov

Full Potential Local Orbital (FPLO) Method Implementations

Electronic Band Structure Analysis

The electronic band structure dictates the electrical and optical properties of a material. For ytterbium antimonides, the arrangement of energy bands near the Fermi level is of particular interest.

The determination of the band gap in this compound systems is complex and can vary between different compounds and even different theoretical approaches. For example, in the Yb₃AlSb₃ system, DFT calculations show a small, direct band gap of approximately 0.1 eV. researchgate.netnsf.gov However, it is a known tendency for DFT to underestimate band gap values. nsf.gov In contrast, some this compound skutterudites are predicted to be semimetallic, with a small overlap between the valence and conduction bands. kobe-u.ac.jp For the related compound Yb₁₄MgSb₁₁, DFT calculations indicate a band gap of about 0.586 eV. researchgate.net The nature of the gap, whether direct or indirect, is also a key characteristic; for instance, theoretical models for Mo₃Sb₅Te₂ suggest the possibility of either a direct or an indirect gap depending on the specific atomic arrangement.

Interactive Table:

The total Density of States (DOS) can be decomposed into partial DOS (pDOS) contributions from each constituent element and their respective orbitals, revealing their roles in the electronic structure.

Ytterbium (Yb): The Yb 4f states are a defining feature. In many ytterbium antimonides, these f-electron levels are located near the Fermi level, which can lead to interesting physical phenomena like intermediate valence or heavy fermion behavior. acs.orgmsu.edu The Yb 5d states typically contribute to the conduction band. osti.gov

Antimony (Sb): The Sb p-orbitals are major contributors to the valence band. nsf.gov In Mo₃Sb₇, for example, most of the Sb contributions are located well below the Fermi level, forming the primary part of the valence band.

Other Elements: In more complex systems like Yb₃AlSb₃, aluminum p-orbitals are localized mainly between -1 to -4 eV in the valence band, while Sb p-orbitals contribute both in lower-lying regions and closer to the Fermi level. nsf.gov

Interactive Table:

Fermi Level Characteristics and Its Relation to Electronic Behavior

The electronic behavior of this compound systems is intrinsically linked to the characteristics of their electronic structure, particularly at the Fermi level (EF). The nature of the Fermi surface and the density of states (DOS) at the Fermi level dictate the material's transport properties, such as electrical resistivity and Seebeck coefficient.

In certain this compound compounds, such as Yb14MnSb11 and Yb14MgSb11, a multivalley Fermi surface has been identified as a key factor for their high thermoelectric performance. researchgate.net For instance, in Yb14AlSb11, the Fermi level is positioned at the top of the first valence band. researchgate.net The position of the Fermi level can be pushed closer to different band edges through doping or substitution, which alters the carrier concentration and transport properties. researchgate.net In some metallic systems like YbZn2Sb2, the Fermi level is located within a pseudogap with a low density of states. lnu.edu.ua Theoretical models for some ytterbium-based compounds predict a three-dimensional Fermi surface. acs.orgnih.gov The investigation of transport properties provides crucial information about the relaxation time and the density of states of quasiparticles at the Fermi level. bibliotekanauki.pl For example, in Yb4Sb3, the Fermi level crosses the top of the valence band, leading to a p-type character, which is unusual for rare-earth antimonides that typically exhibit n-type behavior. rsc.org

Ytterbium Valence State Determination and Fluctuation

A defining characteristic of ytterbium in intermetallic compounds is its ability to exhibit multiple valence states, which profoundly influences the material's physical properties. nih.govuni-saarland.de

Identification of Divalent, Trivalent, and Intermediate Valence States

Ytterbium can exist in a divalent (Yb²⁺), trivalent (Yb³⁺), or an intermediate-valence state in its compounds. nih.govuni-saarland.deresearchgate.net

Divalent State (Yb²⁺): In the divalent state, ytterbium has a filled 4f¹⁴ electron configuration. acs.orgnih.gov This stable, closed-shell configuration means there is no magnetic moment from the 4f electrons. nih.gov Consequently, compounds with purely divalent ytterbium behave as diamagnets or Pauli paramagnets. acs.orgnih.gov

Trivalent State (Yb³⁺): The trivalent Yb³⁺ ion has a 4f¹³ configuration, which is the 4f-hole analogue to the Ce³⁺ ion. nih.gov This configuration carries a magnetic moment, and compounds with stable trivalent ytterbium are paramagnetic. acs.orgnih.gov

Intermediate Valence State: Many ytterbium antimonides exhibit an intermediate or mixed-valent state, where the valence fluctuates between +2 and +3. nih.govresearchgate.net This state gives rise to a rich variety of physical phenomena, including Kondo behavior, heavy-Fermion ground states, and complex magnetic structures. acs.orgnih.govuni-saarland.de For example, in YbFe₄Sb₁₂, measurements suggest an intermediate valence for the Yb ions. researchgate.net Similarly, Yb₄Sb₃ displays mixed valency, which is responsible for its unusual p-type conduction. rsc.org The presence of even a small amount of trivalent Yb can be intrinsic to the compound and lead to phenomena like a resistivity minimum. lnu.edu.ua

Role of f-d and f-p Hybridizations in Valence Stability

The stability of a particular valence state is governed by the hybridization between the localized 4f electronic states of ytterbium and the delocalized conduction bands, which are formed from s, p, and d orbitals of the constituent atoms. nih.govscispace.com This interaction, often termed f-electron hybridization, is a quantum-mechanical admixture of the 4f¹³ and 4f¹⁴ configurations. scispace.com

The ground state properties of these materials are highly sensitive to the degree of this hybridization. nih.gov Strong hybridization between the f-electron and conduction electron states can lead to the screening of the f-spin and a reduction in the effective magnetic moment, a phenomenon known as the Kondo effect. nih.gov This hybridization strength is not fixed but can be influenced by external parameters such as pressure, temperature, and magnetic fields, as well as by the local chemical environment created by neighboring atoms. nih.gov For instance, applying pressure can favor the smaller trivalent Yb³⁺ ion, while chemical substitutions that expand the lattice can stabilize the larger divalent Yb²⁺ state. nih.gov This interplay determines whether the system will have a stable valence or exhibit intermediate valence, heavy Fermion, or Kondo lattice characteristics. nih.govnih.gov

Experimental Probes of Electronic Structure

Several powerful experimental techniques are employed to directly probe the electronic structure and determine the valence states in this compound systems.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, critically, the oxidation states of the elements within a material. The analysis of Yb 4f, 4d, and 4p core-level spectra allows for the direct identification of Yb²⁺ and Yb³⁺ contributions. researchgate.net The spectra reveal distinct multiplet structures for each valence state. researchgate.net By deconvoluting these complex spectra and calculating the relative intensities of the divalent and trivalent components, an average or intermediate valence can be estimated. researchgate.net

For example, XPS studies on YbZn₂Sb₂ provided evidence for the presence of some trivalent Yb species alongside the predominantly divalent ones. lnu.edu.ua In other systems, XPS has been used to track the temperature dependence of the ytterbium valence. bibliotekanauki.pl

Below is a table showing typical binding energies for Ytterbium core levels in ternary antimonide systems as determined by XPS. acs.org

SampleYb 4s (eV)Yb 4p3/2 (eV)Yb 4p1/2 (eV)Yb 4d5/2 (eV)Yb 4d3/2 (eV)
Mn-containing Antimonide 486345395188197
Zn-containing Antimonide 484345394187195

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a bulk-sensitive technique that provides information on the local electronic and geometric structure. osti.govspectroscopyworld.com Specifically, measurements at the Yb L-edge are highly effective for determining the average ytterbium valence. researchgate.netresearchgate.netarxiv.org

In an intermediate-valent system, the Yb L₃-edge XAS spectrum typically exhibits a characteristic two-peak structure. researchgate.net Each peak corresponds to a different final state configuration. The lower energy peak is assigned to the 4f¹⁴ final state (divalent Yb²⁺), while the higher energy peak, separated by several eV, is assigned to the 4f¹³ final state (trivalent Yb³⁺). researchgate.net The relative intensity of these two peaks can be used to accurately quantify the average valence of ytterbium in the compound.

The table below summarizes the features of a typical Yb L₃-edge XAS spectrum for an intermediate-valence this compound. researchgate.net

Peak AssignmentApproximate Energy (eV)Corresponding Yb Valence State
4f¹⁴ final state ~8940Yb²⁺ (Divalent)
4f¹³ final state ~8950Yb³⁺ (Trivalent)

Magnetic Ordering and Phenomena in Ytterbium Antimonide Systems

Magnetic Susceptibility and Magnetization Studies

Magnetic susceptibility and magnetization measurements are fundamental techniques for characterizing the magnetic state of ytterbium antimonides. These studies provide crucial insights into the valence of ytterbium ions, the nature of magnetic interactions, and the occurrence of magnetic phase transitions. researchgate.netacs.org

The magnetic behavior of ytterbium antimonides is strongly dependent on temperature, reflecting the underlying electronic structure and interactions. Depending on the specific compound, the ytterbium ion can be divalent (Yb²⁺) with a filled 4f¹⁴ shell, which is non-magnetic, or trivalent (Yb³⁺) with a 4f¹³ configuration, which carries a magnetic moment. researchgate.netnih.gov Consequently, ytterbium antimonides can exhibit diamagnetism, Pauli paramagnetism, or Curie-Weiss paramagnetism. researchgate.netacs.orgnih.gov

In compounds where ytterbium is divalent, such as YbCd₂Sb₂, the material typically exhibits diamagnetism. researchgate.net Similarly, YbCuZnSb₂ is reported to have a non-magnetic 4f¹⁴ ground state. For metallic systems with divalent ytterbium, weak, nearly temperature-independent Pauli paramagnetism is often observed, arising from the conduction electrons. acs.orgnih.gov

In contrast, compounds with trivalent or intermediate-valent ytterbium show more complex temperature-dependent magnetic susceptibility. For instance, the intermediate-valent compound Yb₄Rh₇Sb₆ displays a modified Curie-Weiss behavior. researchgate.net Its magnetic moment is reduced compared to the theoretical value for a free Yb³⁺ ion, and magnetization measurements at low temperatures suggest the presence of short-range magnetic ordering. researchgate.net Another example is Yb₁₄MnSb₁₁, which is a ferromagnetic material that orders at a Curie temperature (T_C) of 56 K. capes.gov.bracs.org

The presence of impurities, such as Yb₂O₃, which is paramagnetic, can sometimes complicate the interpretation of magnetic data, especially in compounds with nearly divalent ytterbium or those ordering at very low temperatures. acs.orgnih.gov

The magnetic susceptibility of ytterbium antimonides often follows distinct patterns that indicate the dominant magnetic state. The observation of Pauli paramagnetism or Curie-Weiss behavior provides direct evidence for the valence state of the ytterbium ions. researchgate.netacs.orgnih.gov

Pauli Paramagnetism: In metallic ytterbium antimonides where ytterbium is in a stable divalent (Yb²⁺, 4f¹⁴) state, the 4f shell is non-magnetic. The magnetic response in these materials is often dominated by the conduction electrons, leading to Pauli paramagnetism. acs.orgnih.gov This is characterized by a weak and nearly temperature-independent magnetic susceptibility. acs.orgnih.gov An example within a related family is Lu₄Ru₇Sb₆, which is Pauli-paramagnetic. researchgate.net The susceptibility in such cases is typically an overcompensation of the core diamagnetism by the Pauli susceptibility of the conduction electrons. acs.org

Curie-Weiss Behavior: When ytterbium is in a stable trivalent (Yb³⁺, 4f¹³) state, it possesses a localized magnetic moment. These moments are typically paramagnetic at high temperatures, and the magnetic susceptibility (χ) follows the Curie-Weiss law:

χ = C / (T - θ_p)

where C is the Curie constant (proportional to the square of the effective magnetic moment, μ_eff) and θ_p is the Weiss constant, which indicates the strength and nature of the magnetic interactions. Many rare-earth antimonides, such as those in the RE₄Ru₇Sb₆ series (where RE = Dy, Ho, Er, Tm), exhibit Curie-Weiss paramagnetism. researchgate.net

In some ytterbium antimonides, a modified Curie-Weiss law is observed. This is often indicative of an intermediate valence state, where the ytterbium valence fluctuates between 2+ and 3+. researchgate.net For example, Yb₄Rh₇Sb₆ is an intermediate-valent compound that shows modified Curie-Weiss behavior, with an experimental magnetic moment of 3.16 μ_B per Yb atom, which is lower than the theoretical value for a free Yb³⁺ ion (4.54 μ_B). researchgate.net This deviation points to the complex interplay of localized f-electrons and conduction electrons.

CompoundMagnetic BehaviorKey Findings
Yb₄Rh₇Sb₆ Modified Curie-WeissIntermediate-valent Yb; μ_eff = 3.16(1) μ_B/Yb atom; short-range magnetic ordering at 5 K. researchgate.net
Yb₁₄MnSb₁₁ FerromagneticOrders ferromagnetically at 56 K. capes.gov.br
YbCd₂Sb₂ DiamagneticYtterbium is in a non-magnetic divalent (Yb²⁺) state. researchgate.net
Lu₄Ru₇Sb₆ Pauli ParamagneticExample of Pauli paramagnetism in a related antimonide. researchgate.net
RE₄Ru₇Sb₆ (RE=Dy, Ho, Er, Tm) Curie-Weiss ParamagneticExhibit Curie-Weiss behavior with antiferromagnetic ordering at low temperatures for Dy, Ho, and Er. researchgate.net

Temperature Dependence of Magnetic Behavior

Quantum Magnetism and Spin Correlations

The magnetic properties of some ytterbium antimonide systems extend into the realm of quantum magnetism, where quantum fluctuations and strong correlations play a critical role.

In certain crystal structures, the coupling between the magnetic moments (spins) and the crystal lattice vibrations (phonons) can significantly influence the magnetic ground state and excitations. This spin-lattice coupling can be a crucial factor in understanding the complex magnetic behavior observed in some this compound systems.

The Hubbard model is a fundamental theoretical framework used to describe strongly correlated electron systems, where the on-site Coulomb repulsion (U) between electrons is significant. frontiersin.orgucdavis.edu It provides insights into phenomena like metal-insulator transitions and magnetism in materials with narrow energy bands, which is relevant to the f-electron systems found in some ytterbium antimonides. frontiersin.orgucdavis.edu

While direct application of the Hubbard model to specific, complex this compound compounds is challenging, experimental and theoretical work on simplified, analogous systems provides invaluable knowledge. Ultracold ytterbium atoms trapped in optical lattices have emerged as a powerful platform for quantum simulation of the Hubbard model. oxinst.comuni-muenchen.dequantum-munich.de Ytterbium is particularly advantageous for these simulations due to the high decoupling of its nuclear spin from the electronic configuration, allowing for the realization of the Fermi-Hubbard model with an extended SU(N) symmetry. uni-muenchen.de

These quantum simulation experiments allow for the controlled study of fundamental phenomena predicted by the Hubbard model. At low temperatures, these systems can form a Mott insulator state, where atoms are localized on the lattice sites due to strong repulsion. oxinst.com Furthermore, at even lower temperatures, spin correlations between neighboring atoms can emerge due to virtual hopping processes. oxinst.com These correlations are the microscopic origin of magnetically ordered phases, such as antiferromagnetism. oxinst.com By measuring these spin correlations in ytterbium-based optical lattice experiments, researchers can directly probe the precursors to magnetic ordering in a highly controlled environment, providing insights that are transferable to the understanding of spin-correlated states in solid-state materials like certain ytterbium antimonides. oxinst.comuni-muenchen.de

Role of Spin-Lattice Coupling

Mössbauer Spectroscopy Investigations

Mössbauer spectroscopy is a powerful nuclear technique that probes the local environment of specific atomic nuclei. In the context of ytterbium antimonides, both ¹²¹Sb and ¹⁷⁰Yb Mössbauer spectroscopy are employed to gain insights into the valence state, chemical bonding, and magnetic properties. acs.orgznaturforsch.comacs.org

¹²¹Sb Mössbauer spectroscopy provides information about the antimony sites. In compounds like Yb₄Rh₇Sb₆ and the YbTSb (T = Ni, Pd, Pt, Cu, Ag, Au) series, ¹²¹Sb Mössbauer spectra typically show single signals with isomer shifts that confirm the antimonide character, indicating that antimony is not forming polyanionic networks but exists as isolated anions. researchgate.netznaturforsch.com In magnetically ordered compounds like EuCd₂Sb₂, a transferred hyperfine field can be observed at the antimony nucleus in the low-temperature spectra, providing evidence of the magnetic ordering. researchgate.net

¹⁷⁰Yb Mössbauer spectroscopy directly probes the ytterbium ions. It can distinguish between the diamagnetic Yb²⁺ and the magnetic Yb³⁺ states, and can also be used to study valence fluctuation phenomena. acs.org For example, ¹⁷⁰Yb Mössbauer measurements on YbSb have been performed to investigate its electronic state. acs.org More advanced techniques, such as synchrotron-radiation-based ¹⁷⁴Yb Mössbauer spectroscopy, offer higher energy resolution to study the dynamics of valence fluctuations in materials like β-YbAlB₄, where two distinct absorption components related to Yb²⁺ and Yb³⁺ can be resolved at low temperatures. spring8.or.jp These studies provide a detailed picture of the electronic and magnetic state at the ytterbium site.

Compound/SystemSpectroscopy TypeKey Findings
Yb₄Rh₇Sb₆ ¹²¹Sb MössbauerConfirmed a single crystallographic antimony site and its antimonide character. researchgate.net
YbTSb (T=Ni, Pd, Pt, Cu, Ag, Au) ¹²¹Sb MössbauerShowed single ¹²¹Sb signals with isomer shifts from –7.34 to –7.82 mm/s, confirming antimonide character. znaturforsch.com
EuCd₂Sb₂ / YbCd₂Sb₂ ¹²¹Sb MössbauerA transferred hyperfine field of 7.1 T was observed in the 4.2 K ¹²¹Sb spectrum of EuCd₂Sb₂, indicating magnetic ordering. researchgate.net
YbSb ¹⁷⁰Yb MössbauerUsed to investigate the electronic state of ytterbium. acs.org
β-YbAlB₄ (related system) ¹⁷⁴Yb SR-based MössbauerObserved two distinct absorption components for Yb²⁺ and Yb³⁺ at low temperatures, revealing valence fluctuation dynamics. spring8.or.jp

121Sb Mössbauer Spectroscopy and Transferred Hyperfine Fields

Complementing spectroscopy, Mössbauer spectroscopy serves as a sensitive tool to probe the local electronic and magnetic environment at the antimony site. The isomer shift of the signal provides insight into the s-electron density and confirms the antimonide character of the compounds. researchgate.netarxiv.orgacs.org For various ternary ytterbium antimonides like YbTSb (where T = Ni, Pd, Pt, Cu, Ag, Au), single Mössbauer signals are observed with isomer shifts typically ranging from -7.34 to -7.82 mm/s. arxiv.orgznaturforsch.com

A key feature of Mössbauer spectroscopy in magnetic materials is the detection of transferred hyperfine fields. These fields arise at the otherwise non-magnetic Sb nucleus due to the magnetic ordering of neighboring atoms, such as manganese or rare-earth elements. The presence and magnitude of a transferred hyperfine field are direct evidence of a magnetically ordered state.

While Yb itself may carry a moment, in many ternary systems like , the magnetic order is dominated by the transition metal sublattice. acs.org In such cases, the magnetic interaction between the Mn atoms is transferred to the Sb site. Studies on related antimonide compounds provide clear examples of this phenomenon. In and , transferred hyperfine fields of approximately 9 T are observed at the Sb site at 4.2 K. acs.org Similarly, in the antimonide oxides and , transferred hyperfine fields of about 8 T are detected at 4.2 K, resulting from the magnetic ordering of the systems. researchgate.netarxiv.org In , a transferred hyperfine field of 7.1 T is evident in the spectrum at 4.2 K. researchgate.net These findings demonstrate the utility of Mössbauer spectroscopy in confirming magnetic order and quantifying the strength of the magnetic interactions at the anion site within the crystal lattice.

Muon Spin Rotation (µSR) Experiments for Magnetic Ground States

Muon Spin Rotation and Relaxation (µSR) is a powerful and highly sensitive local probe technique for characterizing the magnetic properties of materials, particularly for determining the nature of magnetic ground states. arxiv.org By implanting spin-polarized positive muons into a sample, µSR can detect the presence, volume fraction, and dynamics of internal magnetic fields on a microsecond timescale, making it ideal for distinguishing between static and dynamic magnetism, as well as long-range order and disordered or spin-glass-like states. arxiv.orgarchive.org

In the context of this compound systems, µSR experiments have been crucial in unraveling complex magnetic behaviors. A µSR study on single crystals of revealed a complicated magnetic scenario. researchgate.net While bulk measurements indicated an antiferromagnetic transition at 116 K associated with the Mn sublattice, the µSR data pointed to a more complex situation. researchgate.net The results showed a temperature-dependent magnetic volume fraction that reflects both short-range and long-range magnetic order, culminating in a static and strongly disordered magnetic ground state at low temperatures. researchgate.net

This technique is particularly valuable for identifying unconventional ground states. For example, in the pyrochlore (B1171951) magnet , µSR measurements indicated a similar disordered low-temperature state down to 16 mK in different samples, with no evidence for ferromagnetic order, leading to the proposal of an unconventional magnetic ground state. aps.org The absence of spontaneous muon spin precession in zero-field (ZF) µSR experiments can rule out simple, long-range magnetic ordering, while the observation of spin relaxation provides information on the nature of static or fluctuating local fields. arxiv.org

Magnetic Ordering Transitions

Antiferromagnetic Ordering Phenomena

Antiferromagnetism is a prevalent magnetic ground state in various this compound systems and related intermetallic compounds. This phenomenon involves the antiparallel alignment of neighboring magnetic moments, resulting in no net external magnetization in the absence of an applied field. The transition from a paramagnetic to an antiferromagnetic state occurs at a characteristic Néel temperature ().

Several ytterbium-based antimonides exhibit antiferromagnetic ordering at low temperatures. In the binary compound YbSb, which has a simple rock-salt crystal structure, antiferromagnetic ordering of the trivalent ytterbium () moments occurs at a very low Néel temperature of = 0.32 K. In the ternary system , the magnetic order is driven by the manganese sublattice, which orders antiferromagnetically at a much higher of 116 K. researchgate.net Other related compounds also display this behavior; for example, the heavy fermion compound YbBiPt orders antiferromagnetically at = 0.4 K. nih.gov In some cases, the magnetic structure can be complex, such as the proposed canted antiferromagnetic structure for YbRhSb. nih.gov

The table below lists the Néel temperatures for several ytterbium antimonides and related compounds, showcasing the range of temperatures at which antiferromagnetic transitions are observed.

CompoundMagnetic IonNéel Temperature () / K
YbSb0.32
116 researchgate.net
YbBiPt0.4 nih.gov
2.4 arxiv.org

Ferromagnetic Fluctuations and Their Manifestations

In addition to long-range antiferromagnetic order, some this compound systems exhibit significant ferromagnetic (FM) fluctuations. These are dynamic, short-range correlations where neighboring spins tend to align parallel to each other, but without establishing a static, long-range ferromagnetic state. Such fluctuations are often prominent in systems that are close to a ferromagnetic instability, known as nearly ferromagnetic metals.

A prime example is the filled skutterudite (B1172440) . This compound is considered a nearly ferromagnetic metal where the magnetic properties are predominantly governed by spin fluctuations. aps.org These fluctuations arise from the itinerant-electron paramagnetism of the polyanion. aps.org The manifestations of strong ferromagnetic fluctuations are observable in various physical properties. They can lead to a significant enhancement of the magnetic susceptibility at low temperatures. aps.org In some systems, these fluctuations are quasi-one-dimensional in nature, as indicated by a large anisotropy in the magnetic susceptibility. aps.org

Another signature of ferromagnetic spin fluctuations can be found in the heat capacity. In materials with prominent FM fluctuations, the low-temperature specific heat divided by temperature, , often shows a characteristic logarithmic dependence on temperature. aps.org Furthermore, in some materials like , the heat capacity in the magnetically ordered state has been attributed to ferromagnetic spin waves, providing evidence for the local-moment character of the state. arxiv.org The interplay between antiferromagnetic order and ferromagnetic fluctuations can lead to complex magnetic phase diagrams and behaviors like reentrant spin-glass phases. aps.org

Charge Carrier Transport and Thermoelectric Properties of Ytterbium Antimonide

Electrical Resistivity and Conductivity Measurements

The electrical resistivity (ρ) and its inverse, electrical conductivity (σ), are primary indicators of a material's charge transport characteristics. In ytterbium antimonides, these properties are highly sensitive to stoichiometry, crystal structure, and temperature.

The relationship between electrical resistivity and temperature provides critical insights into the dominant charge scattering mechanisms within a material.

Ytterbium Diantimonide (YbSb₂): This compound displays transport characteristics that evolve with temperature. At low temperatures (below 8 K), its resistivity follows a quadratic dependence on temperature (ρ = ρ₀ + AT²), a behavior often associated with phonon scattering of carriers in materials with a cylindrical Fermi surface. aps.orgaps.org Over a broader range below its Debye temperature (~91.5 K), the resistivity varies approximately as T¹⁷. aip.org A distinct change in the scattering mechanism is suggested by a break in the resistivity curve observed around 900 K. aip.org

Ytterbium Pentantimonide (Yb₅Sb₃): The α- and β-polymorphs of Yb₅Sb₃ are characterized by very high electrical resistivity, on the order of 10¹ Ωcm at room temperature. aps.org The resistivity increases monotonically as the temperature is lowered, indicating insulating or semiconducting behavior. aps.orgresearchgate.net However, introducing interstitial hydrogen to form Yb₅Sb₃Hₓ dramatically alters these properties; the electrical resistivity decreases as the hydrogen content and, consequently, the carrier concentration increase. nih.gov

Other Ytterbium Antimonides: Compounds like Yb₄Sb₃ and the complex Zintl phase Yb₁₄MnSb₁₁ generally show resistivity that increases with temperature, which is characteristic of metallic or semimetallic behavior. acs.orgrsc.org Similarly, Yb-filled skutterudites, such as YbₓCo₄Sb₁₂, typically exhibit a metallic-like temperature dependence where resistivity rises with temperature. mdpi.com

CompoundResistivity Behavior with TemperatureTypical Resistivity ValueReference
α-Yb₅Sb₃Increases as temperature decreases (Insulating)~10¹ Ωcm at 300 K aps.org
Yb₄Sb₃Increases as temperature increases (Metallic)- rsc.org
YbSb₂Follows T² dependence at low T; Increases with T overall (Metallic)ρ₀(2K) = 0.53 μΩ·cm aps.orgaip.org
Yb₁₄MnSb₁₁Increases as temperature increases (Semimetallic)- acs.org

The distinction between metallic and insulating (or semiconducting) behavior is determined by the temperature coefficient of resistivity (dρ/dT). mdpi.com A positive coefficient (dρ/dT > 0) signifies metallic conduction, whereas a negative coefficient (dρ/dT < 0) indicates insulating or semiconducting transport. mdpi.com

Metallic and Semimetallic Compounds: A significant number of ytterbium antimonides are classified as metallic or semimetallic. This group includes YbSb₂, Yb₄Sb₃, Yb₁₁Sb₁₀, YbZn₂Sb₂, and the high-performance thermoelectric material Yb₁₄MnSb₁₁. aps.orgaip.orgrsc.orglnu.edu.uaresearchgate.net Yb-filled skutterudites also generally fall into this category. mdpi.com Their resistivity, while often higher than that of simple metals, consistently increases with temperature due to enhanced electron-phonon scattering.

Insulating and Semiconducting Compounds: The α- and β-phases of Yb₅Sb₃ are notable examples of insulating ytterbium antimonides. aps.orgresearchgate.net Their electronic structure features localized anionic electrons, leading to a Mott-insulating state where resistivity rises as temperature falls. aps.orgresearchgate.net Yb₁₀CdSb₉ also exhibits transport properties consistent with an intrinsic semiconductor. researchgate.net The Yb₅Sb₃Hₓ system provides a fascinating case of a tunable transition, shifting from a semimetal to a charge-balanced semiconductor as the interstitial hydrogen content increases. nih.gov

Temperature-Dependent Electrical Transport Characteristics

Thermoelectric Figure of Merit (zT) Optimization

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, zT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the total thermal conductivity, and T is the absolute temperature. linseis.com Optimizing zT requires a delicate balance: maximizing the power factor (S²σ) while minimizing thermal conductivity. researchgate.net Ytterbium antimonides, particularly complex Zintl phases like Yb₁₄MnSb₁₁, are among the most efficient p-type thermoelectric materials for high-temperature applications. acs.orgresearchgate.net

The Seebeck coefficient (S) measures the magnitude of the voltage generated in response to a temperature difference and its sign indicates the dominant charge carrier type (positive for holes, negative for electrons).

Yb-filled Skutterudites: In these compounds, the Seebeck coefficient typically increases with temperature. mdpi.com Ytterbium filling allows for tuning of the electronic properties; for example, in YbᵧCo₄Ge₀.₅Sb₁₁.₅, the conductivity can be shifted from p-type to n-type by increasing the Yb content. researchgate.net

Other Compounds: Yb₄Sb₃ exhibits an interesting behavior, transitioning from n-type at room temperature to p-type at elevated temperatures, with Seebeck coefficients reaching 110 µV/K at 1273 K. rsc.org YbSb₂ has a positive Seebeck coefficient, indicating hole-dominated (p-type) conduction. aip.org

CompoundCarrier TypeSeebeck Coefficient (S) CharacteristicsReference
Yb₁₄MnSb₁₁p-typeReaches ~220 µV/K below 1100 K acs.org
Yb₄Sb₃n-type (RT) to p-type (High T)Reaches 110 µV/K at 1273 K rsc.org
YbSb₂p-typePositive thermoelectric power aip.org
Yb-filled skutteruditesn-type or p-typeIncreases with temperature; tunable sign mdpi.comresearchgate.net

Fine-tuning the charge carrier concentration (n) and mobility (μ) is a cornerstone of thermoelectric material optimization. researchgate.net

In Yb-filled skutterudites , Yb atoms act as electron donors, increasing the n-type carrier concentration. acs.org For instance, filling CoSb₃ with Yb to a composition of Yb₀.₄Co₄Sb₁₂ increases the carrier concentration to ~1.9 × 10²⁰ cm⁻³ at 300 K. acs.org This, however, comes at the cost of reduced carrier mobility due to increased charge carrier scattering. acs.org

The Yb₅Sb₃Hₓ system demonstrates a powerful method of mobility engineering. At low hydrogen content, the material behaves as an electride with localized electrons and very low mobility (~0.5 cm²/(V·s)). nih.gov As hydrogen fills interstitial sites and accepts these electrons, the material transitions to a semiconductor with delocalized carriers and a dramatically higher mobility of ~70 cm²/(V·s) at 300 K. nih.gov

A low lattice thermal conductivity (κL) is essential for a high zT, as it helps maintain the temperature gradient needed to generate a Seebeck voltage. Ytterbium antimonides employ several mechanisms to suppress κL.

Inherent Structural Complexity: Many ytterbium antimonides, particularly Zintl phases like Yb₁₄MnSb₁₁ and Yb₁₁Sb₁₀, possess large, complex crystal structures. researchgate.netescholarship.org This inherent complexity disrupts the propagation of heat-carrying phonons, leading to naturally low lattice thermal conductivity. researchgate.net

Rattling Phonon Scattering in Skutterudites: The skutterudite (B1172440) structure contains large atomic "cages". mdpi.com When these cages are filled with heavy atoms like ytterbium, the filler atoms "rattle" with low-frequency vibrations. mdpi.comresearchgate.net These vibrations effectively scatter a wide spectrum of lattice phonons, drastically reducing κL. mdpi.comresearchgate.netresearchgate.net The large mass of the Yb ion makes it a particularly effective scattering center. mdpi.com

Point Defect and Nanoscale Scattering: The introduction of point defects through alloying or substitution is a proven strategy. Creating solid solutions, such as substituting La on the Yb site and Bi on the Sb site in Yb₄Sb₃, introduces mass and strain fluctuations that scatter short-wavelength phonons and reduce κL. rsc.org Similarly, forming nanocomposites or encouraging phase segregation can create numerous grain boundaries and interfaces that are highly effective at scattering mid-to-long wavelength phonons. researchgate.netresearchgate.net In some Yb-filled skutterudites, an uneven distribution of the Yb filler atoms leads to phase segregation and a significant reduction in thermal conductivity. researchgate.net

Charge Carrier Concentration and Mobility Engineering

Advanced Transport Phenomena Investigations

Advanced studies into the transport phenomena of ytterbium antimonides reveal complex electronic and magnetic behaviors, offering deeper insights into their fundamental physical properties. These investigations are crucial for understanding the interplay of charge carriers with the crystal lattice and magnetic moments, which dictates the materials' potential for various technological applications.

De Haas–van Alphen Effect Studies

The de Haas-van Alphen (dHvA) effect, which describes the oscillations of magnetic susceptibility in a pure metal crystal as a function of an external magnetic field, serves as a powerful tool to probe the Fermi surface of a material. wikipedia.orgwikipedia.org In the realm of ytterbium antimonides and related compounds, dHvA studies provide direct experimental information about the size and shape of the Fermi surface.

For instance, in the orthorhombic compound YbBi2, a close relative of ytterbium antimonides, detailed dHvA measurements have successfully identified multiple oscillation frequencies. researchgate.net These frequencies, labeled α, β, γ, δ, ε, ζ, η, and θ, correspond to different extremal cross-sectional areas of the Fermi surface, providing a comprehensive map of its topology. researchgate.net

Similarly, studies on the heavy fermion compound YbPtBi have utilized quantum oscillations in resistivity, a phenomenon closely related to the dHvA effect, to infer the characteristics of its Fermi surface. aps.orgacs.org The observation of these oscillations at relatively low magnetic fields and up to higher temperatures is indicative of the high quality of the single crystals and the small effective mass of the conduction carriers under these conditions. aps.org The ability to detect these quantum oscillations provides crucial data for understanding the electronic structure, which is fundamental to the material's transport properties. aps.org The analysis of dHvA oscillations in such materials allows for the extraction of key parameters like the quasiparticle effective masses. aps.org

Non-Fermi Liquid Behavior in Correlated Electron Systems

In many conventional metals, the low-temperature electronic properties are well-described by Landau's Fermi liquid theory. However, in strongly correlated electron systems like certain ytterbium antimonides, significant deviations from this behavior are often observed, leading to a state known as a non-Fermi liquid (NFL). aps.orgnih.gov This NFL behavior is frequently found in proximity to a quantum critical point (QCP), a zero-temperature phase transition driven by a non-thermal parameter like pressure, magnetic field, or chemical composition. arxiv.orgillinois.edunih.gov

Recent research on Yb-based heavy fermion compounds has indicated that NFL behavior can exist over a finite region in the phase diagram, rather than being confined to a single quantum critical point. aps.orgnih.govarxiv.org This suggests the emergence of a new class of metallic phase that is not simply a result of a disorder-smeared QCP. aps.orgnih.gov The interplay between different types of fluctuations, such as those of the order parameter and uniform fluctuations, can generate this unconventional quantum criticality. nih.gov

The study of Yb-based systems, including antimonides and their analogues, is central to understanding these phenomena. For example, the suppression of a magnetic ordering temperature by enhancing valence fluctuations can lead to the coincidence of a magnetic transition and a valence crossover at absolute zero, a scenario that can explain puzzling experimental observations in some of these materials. arxiv.org Furthermore, some Yb-based intermetallics with a magnetized 3d sublattice represent a distinct class of heavy-fermion metals where the high energy of exchange interactions can elevate quantum criticality to higher temperatures. aps.org The investigation of such unconventional quantum criticality is a frontier in condensed matter physics, with ytterbium antimonides and related compounds serving as key material platforms. arxiv.orgresearchgate.net

Kondo Effect and Heavy Fermion Ground States

The Kondo effect and the formation of heavy fermion ground states are defining characteristics of many ytterbium-based intermetallic compounds, including the antimonides. uni-saarland.de These phenomena arise from the interaction between the localized 4f electrons of the ytterbium ions and the itinerant conduction electrons. arxiv.org Ytterbium can exist in different valence states, primarily divalent (4f¹⁴, non-magnetic) and trivalent (4f¹³, magnetic), or an intermediate valence state. arxiv.org It is the trivalent state that is crucial for the emergence of Kondo and heavy fermion physics. arxiv.org

In these systems, the localized magnetic moments of the Yb³⁺ ions are screened by the spins of the conduction electrons at low temperatures, forming a non-magnetic singlet ground state. This screening process leads to the formation of quasiparticles with extremely large effective masses, often hundreds of times that of a free electron, hence the term "heavy fermion". aps.org This is experimentally observed as a large coefficient of the electronic specific heat. aps.org

Ytterbium antimonides like YbAs and YbSb are considered heavy fermion systems. arxiv.org For instance, NMR studies on YbAs have provided microscopic evidence for it being a heavy fermion compound with a magnetically ordered ground state. The study of such low-carrier-concentration systems challenges the conventional understanding of the Kondo effect, which typically assumes a much larger number of conduction electrons compared to magnetic moments. The competition between the Kondo screening and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which favors long-range magnetic ordering, determines the ultimate ground state of the material, leading to a rich variety of behaviors including magnetically ordered, paramagnetic heavy fermion, or even unconventional superconducting states.

Solid Solution Engineering for Transport Enhancement

Solid solution engineering is a powerful strategy to manipulate and enhance the charge carrier transport and thermoelectric properties of ytterbium antimonides. This approach involves the intentional introduction of substituent atoms into the crystal lattice, which can be broadly categorized into isoelectronic and aliovalent substitutions. These substitutions can significantly alter the electronic band structure, charge carrier concentration, and scattering mechanisms, thereby tuning the material's transport coefficients.

Isoelectronic and Aliovalent Substitutions (e.g., La, Bi, Mn, Al, Ca, Na, As)

A variety of elements have been employed as substituents in different ytterbium antimonide systems to tailor their properties. These substitutions can occur on the ytterbium site, the antimony site, or other metallic sites in more complex structures like the 14-1-11 Zintl phases.

Isoelectronic substitutions involve replacing an element with another from the same group in the periodic table, which ideally does not change the electron count but introduces local lattice distortions and mass fluctuations that can scatter phonons and, to a lesser extent, electrons.

Bi for Sb: In Yb₄Sb₃, the isovalent substitution of bismuth for antimony has been explored. arxiv.org This substitution has a minimal effect on the electronic structure and is not expected to significantly change the electronic transport properties, though a slight enhancement in the Seebeck coefficient has been observed. arxiv.org

Ca for Yb: Calcium is an isoelectronic substitute for Yb²⁺. In Yb₂₁Mn₄Sb₁₈, Ca substitution leads to higher resistivity, while in Yb₁₄MnSb₁₁, it improves the Seebeck coefficient and decreases thermal conductivity. aps.orgnih.gov

As for Sb: In Yb₁₄MnSb₁₁₋ᵧAsᵧ, arsenic has been substituted for antimony. arxiv.org

Aliovalent substitutions involve replacing an element with one that has a different number of valence electrons. This directly alters the charge carrier concentration and can significantly modify the electronic band structure and transport properties.

La for Yb: Lanthanum (La³⁺) substitution for Yb²⁺ introduces additional electrons. In Yb₄Sb₃, this alters the electronic structure more significantly than isovalent Bi substitution. arxiv.org In Yb₁₄₋ₓLaₓMnSb₁₁, La doping decreases the hole concentration, leading to a higher Seebeck coefficient and electrical resistivity. arxiv.orgarxiv.org

Mn and Al: In Yb₁₄Mn₁₋ₓAlₓSb₁₁, the partial substitution of manganese by aluminum has been shown to adjust the carrier concentration. arxiv.orguni-saarland.de

Na for Yb: In Yb₁₄₋ₓNaₓAlSb₁₁, sodium has been used as a substituent. arxiv.org Computational studies on Yb₁₄MgSb₁₁ suggest that Na can act as either an interstitial or a substitutional defect depending on the synthesis conditions. illinois.edu

As for Sb: Anionic substitution of arsenic for antimony in Yb₁₄MgSb₁₁ has been investigated theoretically, showing that it can substantially alter the electronic and thermoelectric properties. aps.orgnih.gov

The table below summarizes some of the investigated substitutions in various this compound systems.

This compound System Substituent Site Type Observed Effects
Yb₄Sb₃LaYbAliovalentAlters electronic structure, increases resistivity nih.govarxiv.org
Yb₄Sb₃BiSbIsoelectronicSlightly enhances Seebeck coefficient arxiv.org
Yb₁₄MnSb₁₁LaYbAliovalentIncreases Seebeck coefficient and resistivity arxiv.orgarxiv.org
Yb₁₄MnSb₁₁CaYbIsoelectronicIncreases Seebeck coefficient, decreases thermal conductivity nih.govarxiv.org
Yb₁₄MnSb₁₁AlMnAliovalentAdjusts carrier concentration arxiv.orguni-saarland.de
Yb₁₄MnSb₁₁AsSbAliovalentModifies transport properties arxiv.org
Yb₁₄MgSb₁₁AsSbAliovalentAlters electronic and thermoelectric properties aps.orgnih.gov
Yb₁₄MgSb₁₁NaYb/InterstitialAliovalentIncreases Seebeck coefficient and resistivity illinois.edu
Yb₂₁Mn₄Sb₁₈CaYbIsoelectronicResults in high resistivity aps.org

Impact of Chemical Substitutions on Electronic Band Structure and Transport Coefficients

Chemical substitutions have a profound impact on the electronic band structure and, consequently, the transport coefficients (Seebeck coefficient, electrical conductivity, and thermal conductivity) of ytterbium antimonides.

The introduction of aliovalent dopants is a direct way to control the carrier concentration. For instance, substituting trivalent rare earths like La³⁺ for divalent Yb²⁺ donates an extra electron to the system, which can compensate the native p-type carriers in materials like Yb₁₄MnSb₁₁, leading to a reduced hole concentration. arxiv.org This reduction typically results in an increased Seebeck coefficient and higher electrical resistivity. arxiv.org

Theoretical studies, such as those using density functional theory (DFT), provide detailed insights into how these substitutions affect the electronic structure. In Yb₁₄MgSb₁₁₋ₓAsₓ, for example, replacing antimony with arsenic can either decrease or increase the band gap depending on the substitution site. aps.orgnih.gov The density of states (DOS) near the Fermi level is significantly altered, which directly influences the Seebeck coefficient and electrical conductivity. aps.orgnih.gov The partial DOS analysis reveals that the valence band is primarily composed of Sb 5p orbitals, and substitutions can shift the energy levels of these orbitals. aps.orgnih.gov

Even isoelectronic substitutions can induce significant changes in transport properties. In Yb₂₁Mn₄₋ₓCdₓSb₁₈ and Yb₂₁₋ᵧCaᵧMn₄Sb₁₈ solid solutions, while both Cd and Ca are isoelectronic with Mn and Yb respectively, Cd substitution leads to more metallic behavior, whereas Ca substitution results in high resistivity. aps.org These changes are attributed to modifications in the electronic structure. aps.org For instance, with increasing Ca substitution, the temperature dependence of the carrier mobility changes, suggesting a shift in the dominant scattering mechanism from polar covalent to polar optical phonon scattering due to the more ionic nature of the Ca-Sb bond compared to the Yb-Sb bond. aps.org

Advanced Characterization Techniques and Methodologies

Microscopic and Spectroscopic Elemental and Structural Analysis

Microscopic and spectroscopic techniques are fundamental to establishing the link between the atomic-level structure and the macroscopic properties of ytterbium antimonide.

Electron Microprobe Analysis (EMPA) is a high-precision analytical technique used to determine the elemental composition of small, specific areas of a sample. In the context of ytterbium-containing compounds, EMPA is crucial for verifying the intended stoichiometry and assessing the compositional uniformity across a sample. surrey.ac.uk The technique involves bombarding the material with a focused electron beam and analyzing the characteristic X-rays emitted by the elements present.

For complex materials like ytterbium-filled skutterudites, EMPA has been successfully used to determine the filling fraction of Yb atoms within the host lattice. researchgate.net This quantitative analysis is vital for ensuring that synthesized samples are single-phase and homogeneous, as variations in composition can significantly alter the material's electronic and thermal properties. icdd.com The accuracy of EMPA allows for the validation of material synthesis processes and confirms the absence of significant elemental segregation or secondary phases.

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Analysis (EDX or EDS) is a widely utilized method for the microstructural and elemental characterization of materials like this compound. surfacesciencewestern.com SEM provides high-resolution images of the sample's surface topography, revealing details about grain size, morphology, and the presence of different phases. researchgate.net EDX analysis, performed concurrently, generates a spectrum of characteristic X-rays emitted from the sample, which allows for the identification and quantification of the elemental composition in the imaged area. thermofisher.com

This combined approach is powerful for:

Phase Identification: Distinguishing between the primary this compound phase and any secondary phases or impurities that may have formed during synthesis.

Elemental Mapping: Generating maps that show the spatial distribution of ytterbium and antimony, providing a visual confirmation of compositional homogeneity or identifying regions of elemental segregation. nih.gov

For example, in studies of Al-Si alloys modified with ytterbium, SEM is used to observe the transformation of the eutectic silicon morphology, while EDX confirms the presence and distribution of Yb. researchgate.net Similarly, in analyzing complex antimonides, backscattered electron imaging in an SEM can highlight compositional differences, which are then quantified using EDX mapping. nih.gov

Table 1: Comparison of SEM and EDX Capabilities

Feature Scanning Electron Microscopy (SEM) Energy-Dispersive X-ray Analysis (EDX/EDS)
Primary Function High-resolution surface imaging Elemental composition analysis
Information Provided Topography, morphology, grain size Qualitative and quantitative elemental data
Output 2D Image X-ray Spectrum, Elemental Maps
Typical Resolution Nanometer scale surfacesciencewestern.com Micron-scale analytical volume surfacesciencewestern.com
Application Visualizing microstructure Verifying stoichiometry, identifying impurities

Cathodoluminescence (CL) is a powerful, non-destructive technique used to investigate the defect structure of semiconductor and insulator materials. delmic.comaps.org It involves exciting a material with a high-energy electron beam and analyzing the light (luminescence) emitted as the material returns to a lower energy state. The wavelength and intensity of the emitted light provide a fingerprint of the material's electronic structure, including energy states located within the band gap that are associated with defects. delmic.comaps.org

Defects can be intrinsic (e.g., vacancies, interstitials) or extrinsic (e.g., impurity atoms). delmic.com In the case of ytterbium-doped materials, CL can reveal:

Influence of Yb on Native Defects: Studies on Yb-doped Gallium Antimonide (GaSb) have shown that ytterbium can alter the concentration of native defects, leading to a quenching of the near-band-edge luminescence of the host material. ucm.es

Formation of Yb-related Centers: The technique can be used to search for luminescence centers directly related to the electronic transitions within the Yb ions. However, in some hosts like GaSb, no infrared emission related to Yb³⁺ ions has been detected, suggesting the formation of deep levels in the band gap that act as non-radiative recombination centers. ucm.es

Spatial Distribution of Defects: By scanning the electron beam, CL imaging can map the spatial distribution of different defect centers, correlating them with microstructural features like dislocations. ucm.es

The analysis of CL spectra helps to build a comprehensive picture of how the ytterbium atoms are incorporated into the antimonide lattice and how they interact with and modify its defect structure. ucm.es

Infrared (IR) spectroscopy is an analytical technique based on the principle that molecules and crystal lattices absorb infrared radiation at specific frequencies that correspond to their natural vibrational modes. nanografi.com An IR spectrum, which plots absorption or transmission against frequency (or wavenumber), serves as a unique "fingerprint" of a compound. sci-hub.se

The primary application of IR spectroscopy in the study of this compound is the characterization of its fundamental lattice vibrations. The absorption peaks in the far-infrared region of the spectrum would correspond to the vibrational modes of the Yb-Sb chemical bonds. These can include stretching (a change in interatomic distance) and bending (a change in the angle between bonds) motions. slideshare.net

Analysis of these vibrational modes can provide information about:

Bond Strength and Structure: The position of the absorption bands is related to the strength of the Yb-Sb bonds and the geometry of the crystal lattice.

Phase Purity: The presence of unexpected peaks could indicate impurities or different crystallographic phases.

Lattice Dynamics: For materials like metal oxides, spectra often show broad absorption bands resulting from the complex interactions between molecular vibrations and crystal lattice vibrations, a phenomenon that would also be expected in metal antimonides. nasa.gov

Table 2: Typical Molecular Vibrations Detected by IR Spectroscopy

Vibrational Mode Description Typical Frequency Range
Stretching Change in the distance between two atoms along the bond axis. Higher frequencies (e.g., 1600-3500 cm⁻¹)
Bending Change in the angle between two bonds. Includes scissoring, rocking, wagging, and twisting. Lower frequencies (e.g., 600-1400 cm⁻¹)

Note: The specific frequencies for Yb-Sb bonds would be found in the far-infrared region, typically below 600 cm⁻¹.

Cathodoluminescence (CL) for Defect Structure Characterization

Calorimetric Investigations

Calorimetry involves the measurement of heat flow and heat capacity, providing fundamental insights into the thermodynamic properties of materials, including phase transitions and the behavior of electrons and magnetic moments.

Specific heat (C) measurements, particularly at low temperatures, are essential for probing the electronic and magnetic properties of intermetallic compounds like this compound. The total specific heat is a sum of contributions from lattice vibrations (phonons), electrons, and magnetic excitations.

By plotting the specific heat as C/T versus T², it is possible to separate the electronic and lattice contributions at low temperatures, according to the formula: C/T = γ + βT²

Electronic Contribution (γ): The intercept, γ (the Sommerfeld coefficient), is directly proportional to the electronic density of states at the Fermi level (DOS(E_F)). A large γ value is often a signature of heavy-fermion behavior, which is observed in some ytterbium-based compounds. researchgate.net

Lattice Contribution (β): The slope, β, is related to the Debye temperature (Θ_D), a measure of the stiffness of the crystal lattice.

Specific heat measurements are particularly sensitive to phase transitions. A sharp peak in a plot of specific heat versus temperature is a clear indicator of a magnetic ordering transition (e.g., ferromagnetic or antiferromagnetic). researchgate.netarxiv.org For instance, in YbPdSn, a sharp maximum in the specific heat at 250 mK signals an antiferromagnetic ordering. researchgate.net In the absence of long-range magnetic order, an upturn in C/T at low temperatures can indicate the presence of strong magnetic fluctuations. These measurements are crucial for constructing the magnetic phase diagram of this compound.

Specific Heat Measurements for Electronic and Magnetic Contributions

Impedance Spectroscopy for Electronic Transitions and Electrochemical Systems

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrical properties of materials and the kinetics of electrochemical processes. The method involves applying a small amplitude alternating current (AC) voltage or current signal to the system over a wide range of frequencies and measuring the resulting impedance. The impedance data is often visualized in a Nyquist plot, which displays the real part of the impedance versus the imaginary part. This allows for the differentiation of various physical and chemical processes occurring within the material, such as charge transfer, diffusion, and interfacial capacitance.

While direct EIS studies on pure this compound are not extensively documented, the technique has been successfully applied to characterize complex systems and heterojunctions involving ytterbium. These studies provide a framework for understanding how the electronic properties of ytterbium-containing materials can be analyzed. For instance, impedance spectroscopy has been used to investigate the properties of interfaces where ytterbium is a component, such as in metal/oxide heterostructures.

In one study, the interface of Yb/Bi₂O₃/Au was analyzed using impedance spectroscopy. The results showed that this interface forms a Schottky-type barrier and exhibits significant microwave trapping capabilities. This indicates that ytterbium-containing interfaces can be engineered for applications in high-frequency electronics, such as microwave resonators and fast electronic switches. The ability of the Yb/Bi₂O₃/Au interface to absorb microwave radiation is a key finding derived from impedance measurements.

Interactive Data Table: Microwave Absorption of Yb-based Interface

Interface Composition Frequency (MHz) Microwave Absorption (%) Reference
Yb/Bi₂O₃/Au 1200 92

Computational and Theoretical Modeling Advancements in Ytterbium Antimonide

Recent progress in computational and theoretical chemistry has provided powerful tools to investigate the complex electronic structure and physical properties of materials like ytterbium antimonide (YbSb). These advancements allow for a deeper understanding of the interplay between various quantum mechanical effects that govern its behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for high-purity YbSb crystals, and how can contamination be minimized?

  • Methodology : Use mercury-free activation of ytterbium via liquid ammonia to form a clean, reactive surface . For antimonide nanowire growth, employ vapor-liquid-solid (VLS) techniques with gold catalysts under controlled Sb/Yb flux ratios to avoid secondary phases . Post-synthesis washing with anhydrous solvents (e.g., ethanol) reduces oxide contamination.

Q. Which characterization techniques are critical for validating YbSb crystallinity and stoichiometry?

  • Methodology : Combine X-ray diffraction (XRD) with Rietveld refinement to confirm cubic crystal structure (space group Fm-3m) . Energy-dispersive X-ray spectroscopy (EDS) paired with TEM ensures stoichiometric Yb:Sb ratios, while X-ray photoelectron spectroscopy (XPS) detects surface oxidation states .

Q. How do temperature and doping concentration affect YbSb’s electrical conductivity?

  • Methodology : Perform temperature-dependent resistivity measurements (4–300 K) using a four-probe setup. For doped samples, incorporate Hall effect measurements to distinguish carrier type (n/p) and mobility . Compare results with DFT-calculated band structures to identify impurity states .

Advanced Research Questions

Q. How can Shubnikov-de Haas (SdH) oscillations in YbSb be used to probe topological insulator transitions under strain?

  • Methodology : Apply uniaxial stress (0–5 GPa) to YbSb whiskers and measure magnetoresistance (0–14 T) at cryogenic temperatures (4.2–50 K). Analyze Landau fan diagrams to detect Berry phase shifts (β = π), indicative of topological states . Cross-reference with angle-resolved photoemission spectroscopy (ARPES) for surface state validation .

Q. What experimental and computational strategies resolve discrepancies in YbSb’s reported bandgap values?

  • Methodology : Use ab initio DFT with the BZW method to avoid basis set overcompleteness, ensuring convergence to the true ground state . Validate via low-temperature photoluminescence (PL) spectroscopy. Address contradictions by comparing synthesis conditions (e.g., stoichiometry deviations >2% widen bandgaps) .

Q. How do interfacial defects in YbSb heterostructures impact quantum transport properties?

  • Methodology : Fabricate YbSb/InSb heterojunctions via molecular beam epitaxy (MBE). Use cross-sectional scanning tunneling microscopy (STM) to map defect densities. Correlate with magnetotransport data to quantify scattering rates and quantum coherence lengths .

Q. What statistical frameworks are recommended for analyzing contradictory magnetoresistance data in deformed YbSb samples?

  • Methodology : Apply multivariate regression to isolate strain effects from doping variables. Use Dingle temperature analysis to quantify disorder-induced scattering in SdH oscillations . Reproduce experiments with identical deformation protocols (e.g., 0.1% strain increments) to minimize bias .

Key Guidelines for Experimental Design

  • Reproducibility : Document synthesis parameters (e.g., Sb:Yb flux ratio ±1%) and thermal gradients during crystal growth .
  • Bias Mitigation : Use double-blind measurement protocols for transport studies and pre-register computational assumptions (e.g., DFT exchange-correlation functionals) .
  • Data Validation : Cross-check experimental bandgaps with ≥2 independent methods (e.g., PL, optical absorption) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.